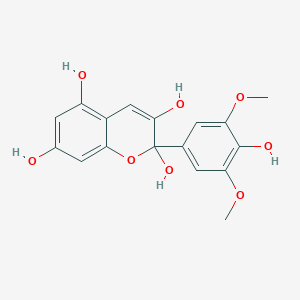
2-(4-Hydroxy-3,5-dimethoxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxy-3,5-dimethoxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of phenolic compounds, which are characterized by the presence of hydroxyl groups attached to an aromatic hydrocarbon group. The compound’s structure includes multiple hydroxyl groups and methoxy groups, contributing to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3,5-dimethoxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with various reagents under controlled conditions. One common method includes the use of thiosemicarbazide in the presence of glacial acetic acid as a catalyst . The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2-(4-Hydroxy-3,5-dimethoxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-(4-Hydroxy-3,5-dimethoxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-(4-Hydroxy-3,5-dimethoxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol involves its interaction with various molecular targets. The compound’s hydroxyl and methoxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can lead to the modulation of biochemical pathways, resulting in its observed biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
類似化合物との比較
Similar Compounds
4-Hydroxy-3,5-dimethoxycinnamic acid: Shares similar structural features but differs in its functional groups and overall reactivity.
3,4-Dimethoxyphenethylamine: Another phenolic compound with different biological activities and applications.
Uniqueness
2-(4-Hydroxy-3,5-dimethoxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol is unique due to its multiple hydroxyl and methoxy groups, which contribute to its diverse reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
特性
CAS番号 |
873192-43-9 |
|---|---|
分子式 |
C17H16O8 |
分子量 |
348.3 g/mol |
IUPAC名 |
2-(4-hydroxy-3,5-dimethoxyphenyl)chromene-2,3,5,7-tetrol |
InChI |
InChI=1S/C17H16O8/c1-23-13-3-8(4-14(24-2)16(13)21)17(22)15(20)7-10-11(19)5-9(18)6-12(10)25-17/h3-7,18-22H,1-2H3 |
InChIキー |
AVUDJRRBHDEMSG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1O)OC)C2(C(=CC3=C(C=C(C=C3O2)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Hydroxy-3-[(1-hydroxypentan-2-YL)amino]propane-1-sulfonic acid](/img/structure/B12600463.png)
![3,7-Dimethyl-9lambda~6~-thia-3,7-diazabicyclo[3.3.1]nonane-9,9-dione](/img/structure/B12600466.png)
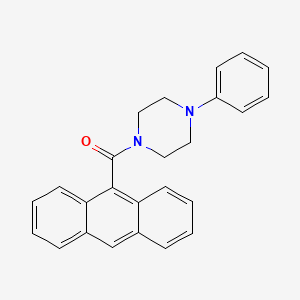
![1-[3-(2,3-Diphenylphenyl)phenyl]-2,3-diphenylbenzene](/img/structure/B12600471.png)
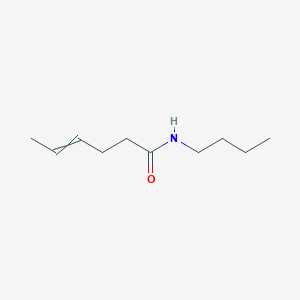
![N-[(2-Iodophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide](/img/structure/B12600479.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12600483.png)
![6-Chloro-2-methyl-11H-indolo[3,2-C]quinoline](/img/structure/B12600497.png)


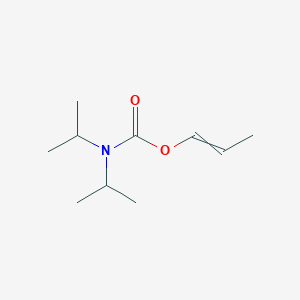
![2-[[4-(2-methoxyethyl)-5-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12600548.png)
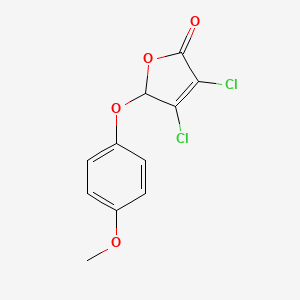
![1,2,3,6,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B12600568.png)
